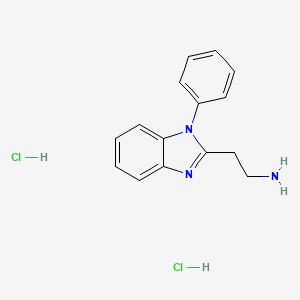
2-(1-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized using methods such as the Debus-Radziszewski synthesis, Wallach synthesis, or from the dehydrogenation of imidazolines.
Substitution Reactions: The phenyl group is introduced through substitution reactions using appropriate reagents and conditions.
Amination: The ethanamine group is added through amination reactions, often using amine precursors and catalysts.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, and appropriate solvents under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
2-(1-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(1-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: The parent compound with a similar core structure.
2-(1H-benzimidazol-2-yl)ethanamine: A related compound with a similar amine group.
1-(1H-benzimidazol-2-yl)ethan-1-amine: Another derivative with a similar structure.
Uniqueness
2-(1-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is unique due to the presence of the phenyl group and the ethanamine moiety, which confer specific chemical and biological properties . These structural features may enhance its activity and selectivity in various applications .
Propriétés
Formule moléculaire |
C15H17Cl2N3 |
|---|---|
Poids moléculaire |
310.2 g/mol |
Nom IUPAC |
2-(1-phenylbenzimidazol-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C15H15N3.2ClH/c16-11-10-15-17-13-8-4-5-9-14(13)18(15)12-6-2-1-3-7-12;;/h1-9H,10-11,16H2;2*1H |
Clé InChI |
RMCHSUGCHHSOHB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2CCN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid](/img/structure/B13479441.png)
![rel-2-[(2R)-piperidin-2-yl]-5-(trifluoromethyl)pyrimidine hydrochloride](/img/structure/B13479444.png)
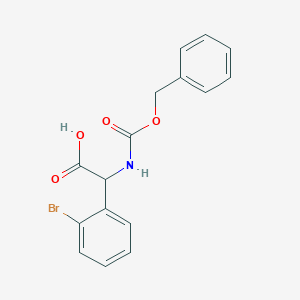
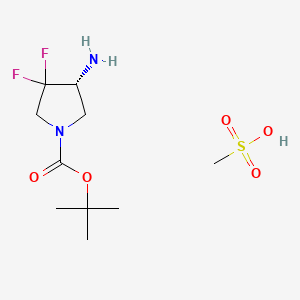
![2-[1-(2,2-difluoroethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13479455.png)

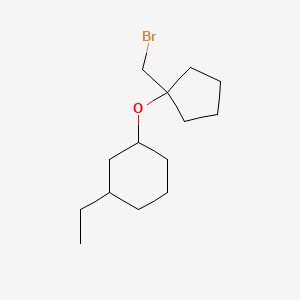
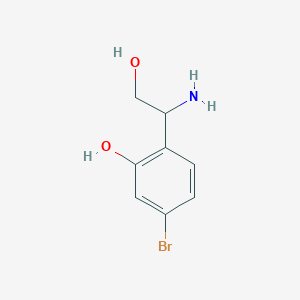
![[1-(Oxan-4-yl)ethenyl]boronic acid](/img/structure/B13479501.png)
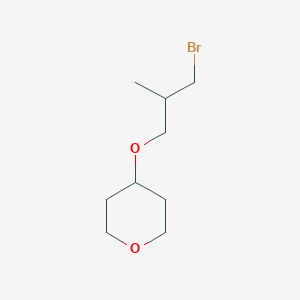

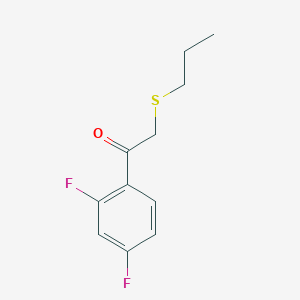
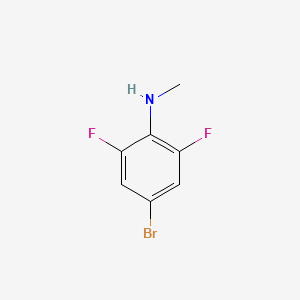
![2-[(1Z)-3-oxo-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridin-1-ylidene]acetic acid](/img/structure/B13479523.png)
